2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide
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Overview
Description
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide is a chemical compound that belongs to the class of hydrazinylidene derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a hydrazinylidene moiety, which is further connected to a pyrrolidine ring substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide typically involves the reaction of 2,3-dichlorophenylhydrazine with N-methylpyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the hydrazinylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with similar structural features but different biological activities.
Cariprazine: Another compound with a dichlorophenyl group, used as an antipsychotic agent.
Uniqueness
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide is unique due to its specific hydrazinylidene linkage and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89867-19-6 |
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Molecular Formula |
C12H14Cl2N4O |
Molecular Weight |
301.17 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H14Cl2N4O/c1-15-12(19)18-7-3-6-10(18)17-16-9-5-2-4-8(13)11(9)14/h2,4-5,16H,3,6-7H2,1H3,(H,15,19) |
InChI Key |
DFLRCYNODCYYDM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCCC1=NNC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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